N-(酞嗪-1-基)酞嗪-1-胺

描述

Synthesis Analysis

The synthesis of phthalazine derivatives has been reported in several studies . For instance, a series of new phthalazine derivatives were synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines .Molecular Structure Analysis

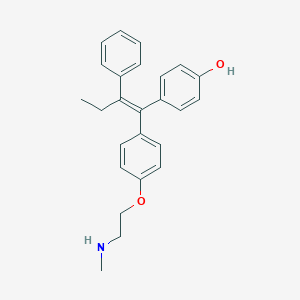

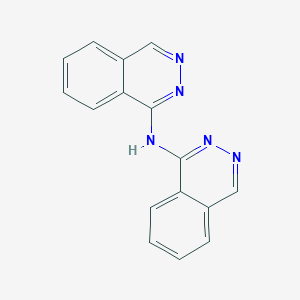

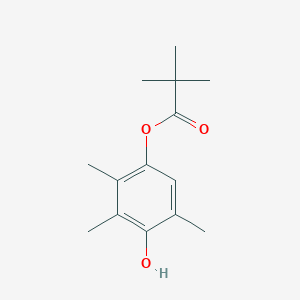

The molecular structure of “N-(Phthalazin-1-yl)phthalazin-1-amine” consists of 16 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms. A similar compound, N-(but-3-en-1-yl)phthalazin-1-amine, contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 Pyridazine .Chemical Reactions Analysis

The chemical reactions involving phthalazine derivatives have been studied . The reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines resulted in the formation of new phthalazine derivatives .科学研究应用

- Amines, including “1,1,-Di(phthalazine-yl)amine”, are used in proteomics research . They can be used as reagents in protein characterization and identification, protein-protein interaction studies, and other proteomic analyses .

- Amines are essential components of drugs and bioactive molecules . They play a crucial role in the development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents .

- Amines contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

- Amines are valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

- Amines have been used in various catalytic transformations . For example, they have been used in the synthesis of heterocycles via copper-catalyzed multicomponent reactions .

Proteomics Research

Medicinal Chemistry

Materials Science

Organic Chemistry

Catalysis

Biomolecules

- “1,1,-Di(phthalazine-yl)amine” could potentially be used in the development of sensors for amines . A study reported the use of conjugated microporous polymers for selectively sensing amines . The polymers were synthesized through a Pd-catalyzed direct arylation polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophene-2-yl)terephthalaldehyde or 1,4-di(thiophen-2-yl)benzene .

- Phthalazine derivatives, including “1,1,-Di(phthalazine-yl)amine”, could potentially be used as antimicrobial agents . A study reported the synthesis and biological evaluation of phthalazines and phthalazine hybrids as antimicrobial agents . The antimicrobial activity of the newly synthesized phthalazines was screened against different microbial strains .

- Phthalazine derivatives are known to exhibit numerous pharmacological activities . They are used as serotonin reuptake inhibitors and are considered as anti-depression agents . They are also crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors .

- “1,1,-Di(phthalazine-yl)amine” could potentially be used in the synthesis of heterocycles . A study reported the synthesis of 2-Benzoyl-4-(4-isopropylphenyl)phthalazin-1(2H)-one from phthalazine .

- Conjugated microporous polymers (CMPs), which can be synthesized using amines, have been used for gas storage . The properties of CMPs can be fine-tuned by utilizing appropriate building blocks .

Selective Sensing of Amines

Antimicrobial Agents

Pharmacological Applications

Synthesis of Heterocycles

Gas Storage

Semiconductors

- “1,1,-Di(phthalazine-yl)amine” could potentially be used in proteomics research . It is mentioned as a product for proteomics research .

- Phthalazine derivatives, including “1,1,-Di(phthalazine-yl)amine”, could potentially have antibacterial activity . A study reported the synthesis of novel phthalazine derivatives and their screening against different microbial strains .

- Phthalazine derivatives are known to exhibit anticancer activity . They are considered as a good therapeutic target for studying different pharmacological activities .

- Phthalazine derivatives are known to exhibit anticonvulsant activity . They are considered as a good therapeutic target for studying different pharmacological activities .

- Phthalazine derivatives are known to exhibit antimicrobial activity . They are considered as a good therapeutic target for studying different pharmacological activities .

Proteomics Research

Antibacterial Activity

Anticancer Drug

Anticonvulsant Activity

Antimicrobial Agent

Tuberculosis Treatment

未来方向

Phthalazine derivatives have attracted considerable attention due to their valuable biological and pharmacological activities . The development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need . Therefore, the study and development of “N-(Phthalazin-1-yl)phthalazin-1-amine” and its derivatives could be a promising direction for future research.

属性

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phthalazin-1-yl)phthalazin-1-amine | |

CAS RN |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)